

Biosynthesis pathway of Tigloidine in Datura

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Compound of Interest

Compound Name: *Tigloidine*

Cat. No.: *B3426560*

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Introduction to Tropane Alkaloids in Datura

The genus *Datura*, a member of the Solanaceae family, is renowned for its production of a diverse array of tropane alkaloids (TAs). These compounds are characterized by the 8-azabicyclo[3.2.1]octane nucleus and exhibit significant pharmacological activities, most notably as anticholinergics.[1] The most abundant and well-studied TAs in *Datura* are hyoscyamine and scopolamine.[2][3] However, the genus also produces a variety of other TAs, including **tigloidine**, which possesses a distinct chemical structure and potential therapeutic applications. Understanding the biosynthetic pathways of these alkaloids is crucial for metabolic engineering efforts aimed at enhancing the production of medicinally valuable compounds.

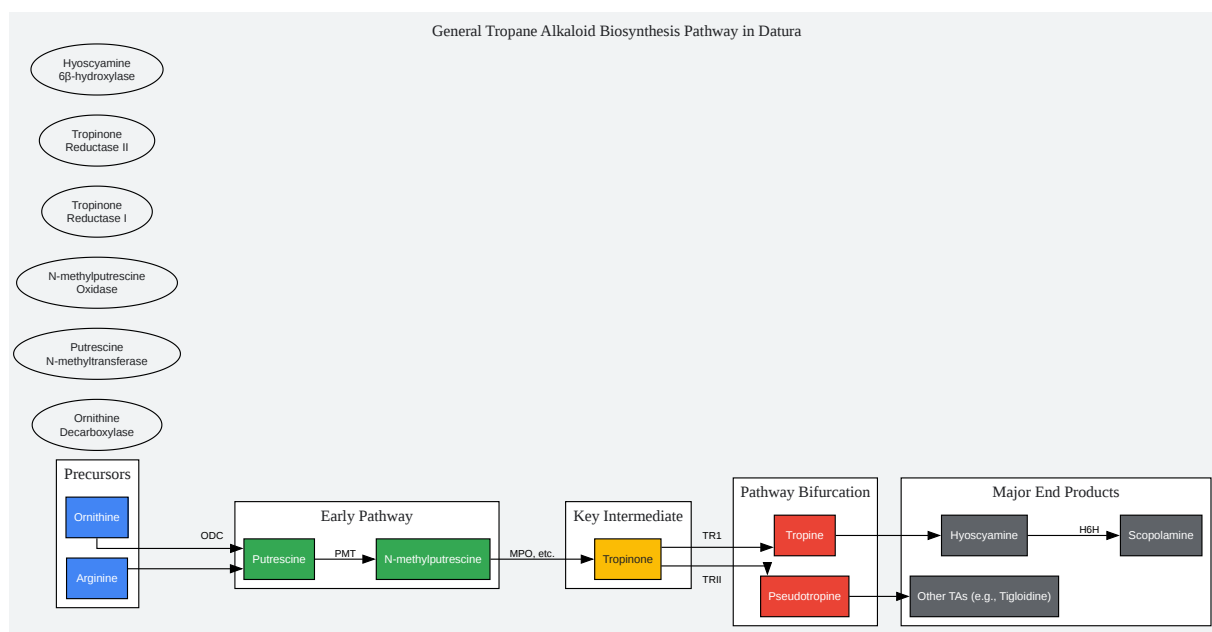
The General Tropane Alkaloid Biosynthetic Pathway

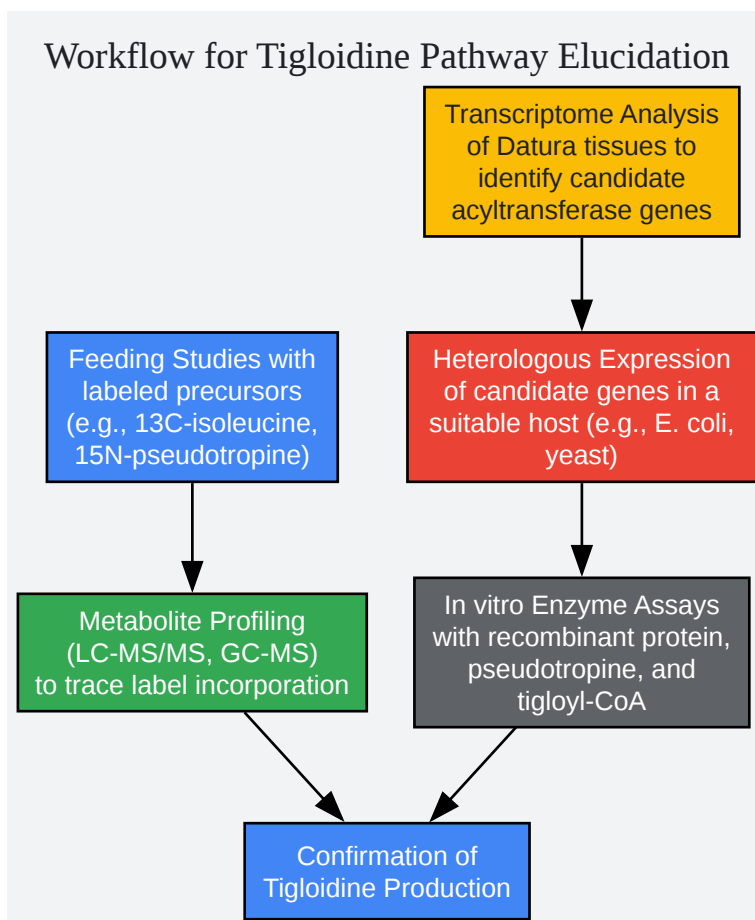
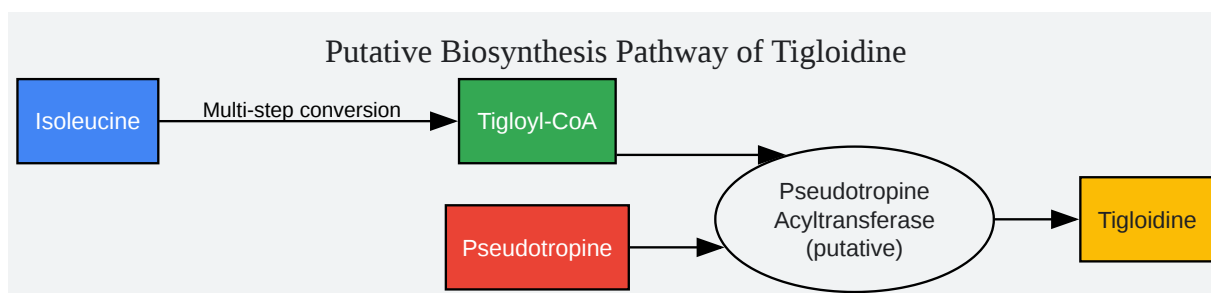
The biosynthesis of TAs is a complex process that originates from amino acid precursors. The pathway can be broadly divided into several key stages, leading to the formation of the central intermediate, tropinone.

The initial steps of TA biosynthesis involve the conversion of arginine or ornithine to putrescine. Putrescine is then methylated by putrescine N-methyltransferase (PMT) to form N-methylputrescine, a committed step in the pathway.[4] Subsequently, N-methylputrescine is oxidized, deaminated, and cyclized to form the tropane ring system of tropinone.

From tropinone, the pathway bifurcates. Tropinone reductase I (TRI) catalyzes the stereospecific reduction of tropinone to tropine, the precursor for the biosynthesis of

hyoscyamine and scopolamine.[4][5] In contrast, tropinone reductase II (TRII) reduces tropinone to pseudotropine, which serves as the precursor for other TAs, including **tigloidine**.
[4]





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